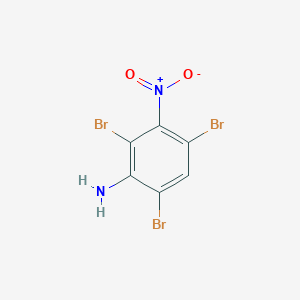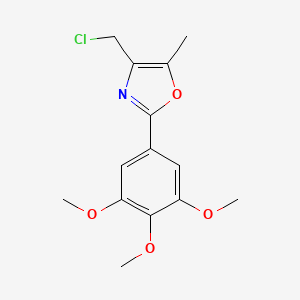
6-(Hydroxymethyl)pyridine-2-carbaldehyde
Übersicht
Beschreibung
6-(Hydroxymethyl)pyridine-2-carbaldehyde is a chemical compound with the empirical formula C7H7NO2 and a molecular weight of 137.14 . It is typically available in solid form .
Synthesis Analysis
The synthesis of 6-(Hydroxymethyl)pyridine-2-carbaldehyde can be achieved through a biocatalytic process. This process involves the use of recombinant microbial whole cells as catalysts to convert naturally-occurring 2,6-lutidine into 2,6-bis(hydroxymethyl)pyridine . This biocatalytic route offers a simpler and more sustainable alternative to multistep organic synthesis protocols .Molecular Structure Analysis
The molecular structure of 6-(Hydroxymethyl)pyridine-2-carbaldehyde can be represented by the SMILES string OCC1=CC=CC(C=O)=N1 . The InChI key for this compound is USGRADVWEOYHGX-UHFFFAOYSA-N .Chemical Reactions Analysis
6-(Hydroxymethyl)pyridine-2-carbaldehyde is a valuable chemical precursor used for the preparation of metal complexes and catalysts, biopolymers, and active pharmaceutical ingredients . It can be synthesized from 6-methyl-2-pyridine methanol 2, a naturally-occurring aromatic heterocycle .Physical And Chemical Properties Analysis
6-(Hydroxymethyl)pyridine-2-carbaldehyde is a solid compound . It has a molecular weight of 137.14 . The compound’s safety classification includes Acute Tox. 3 Oral, indicating that it is toxic if swallowed .Wissenschaftliche Forschungsanwendungen
Spectrophotometric Determination of Iron
6-(Hydroxymethyl)pyridine-2-carbaldehyde derivatives, such as pyridine-2-carbaldehyde 2-hydroxybenzoylhydrazone, have been used to develop methods for the spectrophotometric determination of trace amounts of iron. This method, based on the formation of a green complex with iron(II), demonstrates high selectivity and has been applied in various samples, including industrial wastewater, non-ferrous materials, and minerals (Gallego, García-Vargas, & Valcárcel, 1979).
Organometallic Chemistry
In organometallic chemistry, derivatives of 6-(Hydroxymethyl)pyridine-2-carbaldehyde, like pyridine-2-carbaldehyde-imines, have been used in the synthesis of various iron and ruthenium complexes. These compounds exhibit unique bonding characteristics and are studied for their structural and electronic properties (Polm et al., 1986).
Synthesis of Heterocyclic Compounds
This chemical is also employed in the synthesis of diverse heterocyclic compounds, such as 6-chloropyridine-3-carbaldehyde and 6-chloropyrazolo[3,4-b]pyridine-5-carbaldehydes. These compounds are synthesized through various reactions, including the Vilsmeier–Haack reaction, and are used in the creation of chalcone analogues and dipyrazolopyridines, which are important in medicinal chemistry and materials science (Yuan-bin, 2007; Quiroga et al., 2010).
Catalysis and Asymmetric Reactions
6-(Hydroxymethyl)pyridine-2-carbaldehyde is used in catalysis, particularly in asymmetric Friedel–Crafts hydroxyalkylation reactions. These reactions, mediated by chiral and achiral aluminium complexes, are significant in the field of asymmetric synthesis, providing a pathway to create enantiomerically enriched compounds (Gothelf, Hansen, & Jørgensen, 2001).
NMR and Spectral Analysis
This chemical is also instrumental in studies involving NMR and spectral analysis. For example, Re(CO)3 pyridine-imine complexes with pendant phenol groups have been analyzed for their pH-dependent UV-visible absorption characteristics. The position of the phenol hydroxyl group significantly influences the spectral properties of these compounds (Chanawanno et al., 2013).
Safety and Hazards
Eigenschaften
IUPAC Name |
6-(hydroxymethyl)pyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c9-4-6-2-1-3-7(5-10)8-6/h1-4,10H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USGRADVWEOYHGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40479650 | |
| Record name | 6-(Hydroxymethyl)pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40479650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
39621-11-9 | |
| Record name | 6-(Hydroxymethyl)pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40479650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(Hydroxymethyl)pyridine-2-carboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(Trifluoromethoxy)phenyl]oxirane](/img/structure/B1314871.png)









![2-(5'-Hexyl-[2,2'-bithiophen]-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1314906.png)


